molecular formula C22H23N3O B3311367 1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 946257-94-9

1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B3311367
CAS No.: 946257-94-9
M. Wt: 345.4 g/mol
InChI Key: GOEFADWTDRQEKI-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound featuring an indole scaffold substituted at positions 1 and 2. The indole core is modified with a 2,5-dimethylbenzyl group at the N1 position and a 5-isopropyl-1,3,4-oxadiazole moiety at the C2 position. This structural configuration combines aromaticity, electron-rich regions (indole and oxadiazole), and hydrophobic substituents (isopropyl and dimethylphenyl), which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-14(2)21-23-24-22(26-21)20-12-17-7-5-6-8-19(17)25(20)13-18-11-15(3)9-10-16(18)4/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEFADWTDRQEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole-Oxadiazole Hybrids

3-(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (19b) Structure: Indole substituted with a phenylamino-oxadiazole at C3 and a methyl group at C2. Properties: Higher melting point (248°C) due to strong intermolecular hydrogen bonding (two NH groups) . Molecular Weight: 290.12 g/mol (C17H14N4O).

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) Structure: Oxadiazole linked to a thiazole-propanamide chain and a 2,5-dimethylphenyl group. Properties: Melting point 134–178°C, molecular weight 389 g/mol (C17H19N5O2S2) . Key Differences: The sulfanyl-propanamide chain introduces polar groups, increasing hydrophilicity compared to the target compound’s isopropyl and benzyl substituents.

Oxadiazole Derivatives with Aromatic Substituents

4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) Structure: Oxadiazole linked to a 2,5-dimethylphenyl group and a benzaldehyde via an amino bridge. Properties: Synthesized as a yellow oil (yield 82–86%), with IR and NMR confirming electronic effects from the dimethylphenyl group . Key Differences: The benzaldehyde moiety may confer reactivity (e.g., Schiff base formation), unlike the inert isopropyl group in the target compound.

1-(2,5-Dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one Structure: Oxadiazole with sulfanyl linkage to a propanone and 2,5-dimethylphenyl group. Properties: Molecular weight 366.48 g/mol (C21H22N2O2S) . Key Differences: The sulfanyl group enhances electrophilicity, whereas the target compound’s direct indole-oxadiazole linkage may improve π-π stacking interactions.

Pharmacologically Active Analogues

5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole Structure: Oxadiazole fused to a bicyclic amine system. Key Differences: The bicyclic system introduces rigidity and hydrogen-bonding sites, contrasting with the target compound’s flexible isopropyl and benzyl groups.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity Notes Reference
Target Compound C24H25N3O ~371.48 (estimated) Not reported 2,5-Dimethylbenzyl, 5-isopropyl Not available
3-(5-Phenylamino-oxadiazol-2-yl)-2-methylindole (19b) C17H14N4O 290.12 248 Phenylamino, methyl Antimicrobial potential
7f (Thiazole-oxadiazole-propanamide) C17H19N5O2S2 389.00 134–178 Thiazole, sulfanyl-propanamide Not reported
5h (Benzaldehyde-oxadiazole) C26H25N3O2 ~411.50 (estimated) Oil (not solid) Benzyl(methyl)amino, dimethylphenyl Synthetic intermediate
1-(2,5-Dimethylphenyl)-propan-1-one derivative C21H22N2O2S 366.48 Not reported Sulfanyl, dimethylphenyl Not reported

Research Findings and Implications

  • Thermal Stability : Compounds with hydrogen-bonding groups (e.g., NH in 19b ) exhibit higher melting points, whereas hydrophobic substituents (e.g., isopropyl) may lower crystallinity.
  • Bioactivity Gaps : While oxadiazole-indole hybrids like 19b show antimicrobial activity , the target compound’s bioactivity remains unexplored. Further studies could focus on kinase inhibition or antibacterial screening.

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole represents a novel class of chemical entities with potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features an indole core linked to a 1,3,4-oxadiazole moiety and a dimethylphenyl substituent. The structural formula can be represented as follows:

C18H22N4OC_{18}H_{22}N_4O

This structure is significant as both the indole and oxadiazole rings are known for their biological activity. The oxadiazole ring is particularly noted for its role in anticancer drug development due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of Key Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
    • Interference with Nucleic Acids : The oxadiazole scaffold interacts selectively with nucleic acids and proteins involved in cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

These values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an effective anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts at the molecular level with its targets. The binding affinities suggest that the compound forms stable complexes with target proteins involved in cancer cell proliferation.

Case Studies

Several case studies have reported successful outcomes using derivatives of oxadiazoles in preclinical models:

  • Study on MCF-7 Cells : A derivative similar to the compound showed a reduction in cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment .
  • In Vivo Efficacy : Animal models treated with oxadiazole derivatives exhibited significant tumor reduction compared to controls, indicating potential for further development into clinical therapies .

Additional Biological Activities

Beyond anticancer properties, compounds containing the oxadiazole moiety have also been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Preliminary studies indicate that these compounds may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for synthesizing 1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole?

  • Methodological Answer : The compound can be synthesized via multi-step protocols:
  • Step 1 : Formation of the oxadiazole ring. Cyclocondensation of acylhydrazides with carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) yields 1,3,4-oxadiazole intermediates. Substituents like isopropyl groups are introduced at the oxadiazole C5 position during this step .
  • Step 2 : Functionalization of the indole core. The 2,5-dimethylbenzyl group is introduced at the indole N1 position via alkylation using 2,5-dimethylbenzyl chloride under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution links the oxadiazole and indole moieties .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography is recommended to isolate the final product .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the indole NH proton (~11.7 ppm in DMSO-d₆), aromatic protons of the 2,5-dimethylphenyl group (6.5–7.5 ppm), and oxadiazole-linked methyl groups (1.2–1.4 ppm for isopropyl) .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.01 Da) .
  • FTIR : Absorbances for C=N (1625 cm⁻¹), C-O (1242 cm⁻¹), and indole N-H (3418 cm⁻¹) .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N percentages (e.g., ±0.3% deviation) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The compound may act as an irritant based on structural analogs .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., acetic acid during synthesis) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

  • Methodological Answer :
  • Oxadiazole Substituents : Replacing the isopropyl group with bulkier alkyl chains (e.g., heptyl) or halogenated aryl groups (e.g., 4-fluorobenzyl) enhances α-glucosidase inhibition by improving hydrophobic interactions in the enzyme’s active site .
  • Indole Substitutions : Adding electron-withdrawing groups (e.g., nitro) at the indole C5 position increases antimicrobial activity by disrupting bacterial membrane integrity .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

Q. How can researchers resolve contradictions in reported biological efficacies across studies?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent enzyme sources (e.g., human vs. microbial α-glucosidase) and assay conditions (pH, temperature) .
  • Control Experiments : Compare against reference inhibitors (e.g., acarbose for α-glucosidase) to normalize activity data .
  • Meta-Analysis : Statistically evaluate datasets using tools like PRISMA to identify outliers or confounding variables (e.g., solvent effects) .

Q. What computational methods predict binding interactions between this compound and target enzymes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-enzyme complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger) to prioritize derivatives with optimal steric and electronic features .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer :
  • Reaction Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time (e.g., from 5 h to 30 min) .
  • Solvent Selection : Transition from DMF (high boiling point) to greener solvents (e.g., ethanol/water mixtures) for easier purification .
  • Catalyst Recycling : Employ immobilized Pd catalysts for Suzuki-Miyaura couplings to minimize metal leaching and costs .

Q. How does the oxadiazole ring contribute to the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The oxadiazole’s resistance to hydrolysis enhances half-life compared to ester-containing analogs .
  • CYP450 Inhibition Screening : Assess interactions with CYP3A4/CYP2D6 using fluorogenic substrates to predict drug-drug interactions .

Data Contradiction Analysis

Q. Why do studies report varying inhibitory potencies against α-glucosidase for structurally similar compounds?

  • Methodological Answer : Discrepancies arise from:
  • Enzyme Isoform Variability : Microbial α-glucosidase (IC₅₀ ~10 µM) vs. human intestinal enzyme (IC₅₀ ~50 µM) .
  • Substituent Electronic Effects : Electron-deficient oxadiazoles (e.g., with nitro groups) show higher activity but lower solubility, skewing assay results .
  • Assay Interference : Oxadiazoles may chelate metal ions in assay buffers, altering apparent activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

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